molecular formula C7H3ClFN3 B064790 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine CAS No. 175357-98-9

4-Chloro-6-fluoropyrido[3,4-D]pyrimidine

Cat. No.: B064790
CAS No.: 175357-98-9
M. Wt: 183.57 g/mol
InChI Key: MGWFUQALPUPAER-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoropyrido[3,4-D]pyrimidine (CFPP) is a chemical compound belonging to the class of pyridine-containing heterocyclic compounds. It is a colorless or white solid with a molecular weight of 204.58 g/mol and a melting point of 84-86 °C. CFPP has been widely studied in the fields of organic chemistry and medicinal chemistry due to its potential applications in the synthesis of drugs and agrochemicals. In recent years, CFPP has been gaining attention from scientists for its ability to act as a catalyst in various organic transformations.

Scientific Research Applications

  • Biological Activity Studies :

    • In the study of novel pyrimidine derivatives, one compound exhibited potent anti-inflammatory and analgesic activities, highlighting the significance of substituents in determining these activities. The chlorophenyl substitution in particular showed promising results (Muralidharan, James Raja, & Deepti, 2019).
  • Synthesis and Antitumor Activity :

    • A synthesis process for a specific pyrido[2,3-d]pyrimidine, BW301U, revealed its potent inhibitory effect on mammalian dihydrofolate reductase, and significant activity against Walker 256 carcinosarcoma in rats, indicating its potential as an antitumor agent (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
  • Quantum Chemical Calculations and Crystal Structure :

    • Quantum chemical calculations and Hirshfeld surface analysis were used to study pyrimidine derivatives, revealing insights into the role of specific atoms in intermolecular interactions. This research enhances understanding of molecular conformation and pharmacological effects (Gandhi, Patel, Modh, Naliyapara, & Patel, 2016).
  • Fluorous Synthesis of Pyrimidines :

    • A fluorous synthesis method for disubstituted pyrimidines was developed, employing a fluorous chain as a phase tag for intermediate and product purification, showcasing an innovative approach in pyrimidine synthesis (Zhang, 2003).
  • Anti-DNA Viral Activities :

    • The synthesis and evaluation of novel pyrrolo[2,3-d]pyrimidine nucleosides demonstrated significant anti-human cytomegalovirus and anti-hepatitis B virus activities in vitro, presenting a potential avenue for antiviral drug development (Bhattacharya, Ojwang, Rando, Huffman, & Revankar, 1995).
  • Cross-Coupling Reactions in Pyrimidines :

    • The stannylation reaction and cross-couplings in pyrimidines were investigated, leading to new methods for forming carbon-carbon bonds in pyrimidine compounds, which could be pivotal for pharmaceutical development (Majeed, Antonsen, Benneche, & Undheim, 1989).

Future Directions

Pyrimidine derivatives, including 4-Chloro-6-fluoropyrido[3,4-D]pyrimidine, have shown a therapeutic interest and have been studied in the development of new therapies . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Properties

IUPAC Name

4-chloro-6-fluoropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN3/c8-7-4-1-6(9)10-2-5(4)11-3-12-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWFUQALPUPAER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1F)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443359
Record name 4-CHLORO-6-FLUOROPYRIDO[3,4-D]PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175357-98-9
Record name 4-CHLORO-6-FLUOROPYRIDO[3,4-D]PYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 6-fluoropyrido[3,4-d]pyrimidine-4(3H)-one (U.S. patent application Ser. No. 08/358,352, 1994) (1.65 g) in 50 mL thionyl chloride and several drops of dimethyl formamide was heated under reflux until a clear solution was obtained (20 minutes), and then for a further 30 minutes. The volatiles were removed under reduced pressure, and the residue was dissolved in dichloromethane and washed with aqueous Na2CO3. The solvent was dried and removed to give crude 4-chloro-6-fluoropyrido[3,4-d]pyrimidine which was dissolved in 2-propanol (50 mL) containing 3-bromoaniline (2.1 g). The mixture was heated under reflux for 15 minutes to give a precipitate, which was redissolved by the addition of triethylamine. After the addition of water, the solution was concentrated and cooled to give 4-[(3-bromophenyl)amino]-6-fluoropyrido[3,4-d]-pyrimidine, (2.29 g), mp (MeOH) 219.5-221° C.
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Synthesis routes and methods II

Procedure details

A stirred suspension of 30.0 g (182 mmol) of 6-fluoropyrido[3,4-d]pyrimidin-4(3H)-one in 182 mL of 1,2-dichloroethane was treated successively with 182 mL of thionyl chloride, then ca. 1 mL of N,N-dimethyl-formamide. The mixture was heated at reflux for 2.5 hours, then concentrated to a solid that was coevaporated twice with 1,2-dichloroethane. The residual dark brown solids were dissolved in dichloromethane, and the solution was filtered through a short pad of silica gel eluting with dichloromethane. Concentration of product fractions afforded 30.5 g (91%) of pure product after drying. Crystallization of a small sample from tert-butyl methyl ether gave product of mp 75-76° C. 1H NMR (CDCl3): δ9.29 (s, 1H, 9.16 (s, 1H), and 7.65 (dd, J=0.7 Hz, 2.0 Hz, 1H).
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91%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-6-fluoropyrido[3,4-D]pyrimidine
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